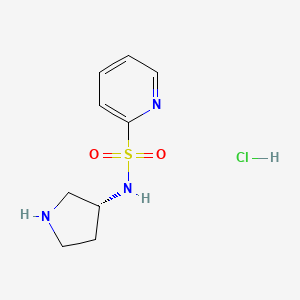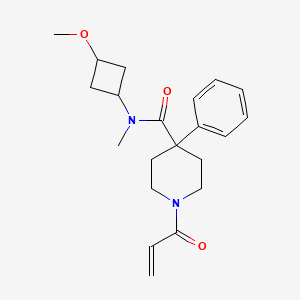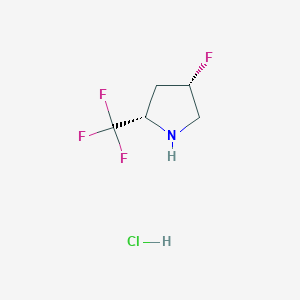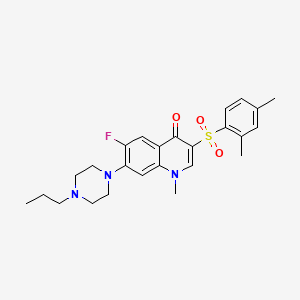
(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). These receptors are widely distributed in the brain and are involved in various physiological processes such as learning, memory, and attention. PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride selectively activates α7 nAChRs, which are primarily located in the hippocampus and cortex regions of the brain. Activation of these receptors leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in various physiological processes. This compound has been shown to enhance synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders. Additionally, this compound has been shown to enhance synaptic plasticity, which is important for learning and memory.
実験室実験の利点と制限
The main advantage of using (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride in lab experiments is its selectivity for α7 nAChRs, which allows for specific modulation of this receptor subtype. However, the limitations of using this compound include its relatively low potency and solubility, as well as its potential for off-target effects.
将来の方向性
There are several potential future directions for research on (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride. One area of interest is its potential as a treatment for cognitive dysfunction associated with various neurological and psychiatric disorders. Additionally, this compound could be investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders. Further research could also focus on improving the potency and solubility of this compound, as well as identifying potential off-target effects. Finally, the development of more selective agonists for α7 nAChRs could lead to the discovery of novel therapeutic agents for various disorders.
合成法
The synthesis of (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride involves the reaction between (R)-3-pyrrolidinylpyridine and 2-sulfonamidopyridine in the presence of a base and a coupling agent. The resulting product is then purified by crystallization and recrystallization to obtain the hydrochloride salt.
科学的研究の応用
(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders.
特性
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]pyridine-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.ClH/c13-15(14,9-3-1-2-5-11-9)12-8-4-6-10-7-8;/h1-3,5,8,10,12H,4,6-7H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXHMVQWDGSQSE-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NS(=O)(=O)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2631730.png)
![(Diphenylmethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2631733.png)


![2-bromo-5-fluoro-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2631737.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2631740.png)
![1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2631741.png)
![(4-((4-fluorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2631743.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2631744.png)
![Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2631745.png)
